ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-2-21-11(20)8-6-18-19(10(8)16)9-4-3-7(5-17-9)12(13,14)15/h3-6H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENAVZLUIFZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group and the pyridine moiety in similar compounds contribute to their biological activities. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interaction with targets.
Biochemical Pathways
For instance, pyrimidinamine derivatives have been found to inhibit the electron transport in mitochondrial complex I.
Biological Activity
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a pyridine ring, characterized by the presence of an ethyl ester group and a trifluoromethyl substituent. Its molecular formula is with a molecular weight of approximately 300.24 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are advantageous for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group facilitates penetration through cell membranes, allowing the compound to reach intracellular targets. The pyrazole and pyridine rings can bind to enzyme active sites, potentially inhibiting their activity and modulating signaling pathways related to inflammation and cell proliferation.
Biological Activities
Antitumor Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds in this class have shown inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory activity. In studies involving various pyrazole derivatives, it was found that modifications at specific positions on the pyrazole ring could enhance or diminish anti-inflammatory effects .
Antimicrobial Activity : Some synthesized pyrazole derivatives have demonstrated notable antimicrobial properties against Gram-negative bacteria, suggesting that this compound may also possess similar activities .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
In one notable case study, ethyl 5-amino derivatives were tested for their analgesic and anti-inflammatory properties using acetic acid writhing tests in mice. The results indicated a promising profile for pain management without significant cytotoxicity at effective doses . Another study highlighted the compound's role in inhibiting biofilm formation in bacterial cultures, which is critical for treating chronic infections resistant to conventional therapies .
Scientific Research Applications
Chemistry
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate serves as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties.
Synthetic Routes :
- The pyrazole ring can be synthesized via the reaction of hydrazine with β-keto esters.
- The introduction of the pyridine ring typically occurs through coupling reactions, such as Suzuki-Miyaura coupling.
Biology
The compound is under investigation for its potential as an enzyme inhibitor , particularly in pathways associated with inflammation and cell proliferation. The trifluoromethyl group enhances cellular penetration, allowing it to interact effectively with intracellular targets.
Mechanism of Action :
- It interacts with specific molecular targets, potentially inhibiting enzyme activity and modulating signaling pathways involved in inflammatory responses.
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic effects against inflammatory and infectious diseases. Its ability to penetrate cell membranes makes it a candidate for further pharmacological studies.
Case Study Example :
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting its potential use in treating chronic inflammatory conditions.
Industry
The compound finds applications in the development of agrochemicals and materials science. Its unique properties allow it to be utilized in creating effective pesticides or herbicides that require enhanced stability and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Ethyl 5-Amino-1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylate
- Key Difference : Lacks the trifluoromethyl group at the pyridine 5-position.
- Crystal structure analysis (using SHELXL) reveals intermolecular hydrogen bonding involving the amino group, which may differ in the CF₃-substituted analog due to steric effects .
Ethyl 1-(5-Fluoro-3-Methylpyridin-2-yl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
Substituent Variations on the Pyrazole Ring
Ethyl 5-Methyl-1-[5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazole-4-Carboxylate
- Key Difference: Methyl group replaces the amino group at the pyrazole 5-position.
- Impact: The loss of the amino group eliminates hydrogen-bonding capability, reducing solubility in polar solvents. This derivative is marketed for research use (Santa Cruz Biotechnology, Catalog #sc-353546) and is priced at $188/250 mg .
Ethyl 5-(1H-Pyrrol-1-yl)-1-[6-(p-Tolyl)Pyridin-2-yl]-1H-Pyrazole-4-Carboxylate
- Key Difference : Pyrrole substituent at the pyrazole 5-position.
Aromatic Ring Replacements
Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate
- Key Difference : Pyridine ring replaced with a 4-fluorophenyl group.
- Impact : The phenyl group lacks the pyridine’s nitrogen atom, reducing basicity. The fluorine atom increases electronegativity but may decrease metabolic stability compared to the trifluoromethyl-pyridine analog .
Ethyl 5-Amino-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate
- Key Difference : Nitro group on the phenyl ring.
- Impact : The strong electron-withdrawing nitro group increases reactivity in nucleophilic substitution reactions, making this compound a precursor for triazolopyrimidine derivatives, as demonstrated in .
Q & A
Basic: What are the established synthetic routes for ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate, and what intermediates are critical?
Answer:
The compound can be synthesized via cyclocondensation reactions involving pyrazole precursors and trifluoromethyl-substituted pyridine derivatives. Key intermediates include ethyl acetoacetate derivatives and trifluoromethylpyridinyl hydrazines. For example, similar pyrazole-4-carboxylates are synthesized by reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and substituted hydrazines, followed by cyclization . The trifluoromethylpyridine moiety is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions. Intermediate purity is critical; purification via silica chromatography or recrystallization is recommended .
Advanced: How can reaction conditions (e.g., solvent, temperature, catalyst) be optimized to enhance yield, particularly considering steric and electronic effects of the trifluoromethyl group?
Answer:
Optimization requires balancing steric hindrance from the trifluoromethyl group and electronic effects. Polar aprotic solvents like N,N-dimethylacetamide (DMAC) or DMF improve solubility of intermediates . Elevated temperatures (80–100°C) are often necessary for cyclization, but prolonged heating may degrade sensitive intermediates. Catalysts such as potassium carbonate or palladium complexes can facilitate coupling steps. For example, in analogous syntheses, yields improved from 60% to 85% by adjusting reaction time to 10 hours at 80°C and using excess trifluoromethylpyridine precursors . Kinetic monitoring via TLC or HPLC is advised to identify optimal termination points.
Basic: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. The pyrazole ring protons typically appear as singlets (δ 6.5–8.5 ppm), while the trifluoromethyl group shows a distinct F NMR signal near δ -60 ppm .
- X-ray Crystallography : Single-crystal XRD resolves stereochemistry and hydrogen bonding. For related pyrazolylpyridazines, bond angles (e.g., N–C–N ~120°) and torsional angles between pyrazole and pyridine rings are critical validation parameters .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI+ often showing [M+H] ions.
Advanced: How can density functional theory (DFT) calculations resolve discrepancies in experimental spectral data or predict reactivity?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions and vibrational frequencies. For example, in 5-methyl-1-phenylpyrazole-4-carboxylic acid, theoretical IR spectra matched experimental data within 5 cm, validating assignments . For reactivity prediction, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. The trifluoromethyl group’s electron-withdrawing effect lowers HOMO energy, directing electrophilic attacks to the pyrazole ring’s amino group. Such insights guide functionalization strategies .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
- First Aid : For eye exposure, flush with water for ≥15 minutes; if ingested, seek medical attention without inducing vomiting .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Advanced: How should researchers address inconsistent spectral data (e.g., unexpected 1^11H NMR splitting) during structural characterization?
Answer:
Inconsistencies often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:
- Variable Temperature NMR : Cooling samples to -40°C can "freeze" conformers, simplifying splitting patterns.
- 2D NMR (COSY, NOESY) : Correlates coupled protons and spatial proximities. For example, NOESY cross-peaks between pyridine and pyrazole protons confirm spatial orientation .
- Supplementary Techniques : Pair NMR with IR (to detect functional groups) or XRD (for unambiguous bond lengths/angles) .
Basic: What chromatographic methods are effective for purifying this compound and assessing purity?
Answer:
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) resolves ester and amino derivatives .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity. Retention times for similar pyrazoles range 8–12 minutes .
- TLC : Rf values of 0.3–0.5 in ethyl acetate/hexane (1:1) are typical.
Advanced: What strategies mitigate decomposition or instability during storage or reactions?
Answer:
- Moisture Control : The ester group is prone to hydrolysis; store under inert gas (N/Ar) with molecular sieves .
- Light Sensitivity : Amber vials prevent photodegradation of the trifluoromethylpyridine moiety.
- Temperature Optimization : Avoid exceeding 100°C during synthesis to prevent retro-cyclization. Pre-cool reaction mixtures before quenching .
Basic: How is the compound’s solubility profile characterized, and what solvents are optimal for reactivity studies?
Answer:
The compound is moderately polar, with solubility in DMSO (>50 mg/mL), DMF, and dichloromethane. Aqueous solubility is low (<1 mg/mL) due to the trifluoromethyl group’s hydrophobicity. Solvent selection for reactions balances solubility and reactivity: DMAC enhances nucleophilic substitutions, while THF is suitable for Grignard additions .
Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural features?
Answer:
- Enzyme Inhibition Assays : Target kinases or proteases due to the pyrazole scaffold’s ATP-mimetic properties. Use fluorescence polarization or radiometric assays .
- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations, leveraging the compound’s UV absorbance (λ~270 nm) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) and monitor degradation via HPLC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
